N-[(2-hydroxynaphthalen-1-yl)-phenylmethyl]acetamide
Overview
Description
N-[(2-hydroxynaphthalen-1-yl)-phenylmethyl]acetamide is a chemical compound with the molecular formula C19H17NO2 and a molecular weight of 291.34 g/mol . This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of N-[(2-hydroxynaphthalen-1-yl)-phenylmethyl]acetamide can be achieved through a one-pot multicomponent reaction. This involves the condensation of aldehydes, 2-naphthol, and amides in the presence of a catalyst. Various catalysts can be used, such as antimony(III) acetate, polyethylene glycol (PEG)-based dicationic acidic ionic liquids, and magnetic nanoparticle-supported Schiff base complexes . The reaction is typically carried out under solvent-free conditions at ambient temperature, resulting in high yields and short reaction times .
Chemical Reactions Analysis
N-[(2-hydroxynaphthalen-1-yl)-phenylmethyl]acetamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common reagents used in these reactions include Lewis or Brønsted acidic catalysts such as montmorillonite K10, p-TSA, iodine, and Fe(HSO4)3 . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[(2-hydroxynaphthalen-1-yl)-phenylmethyl]acetamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[(2-hydroxynaphthalen-1-yl)-phenylmethyl]acetamide involves its interaction with molecular targets and pathways. For example, it exhibits free radical scavenging activity by donating hydrogen atoms to neutralize free radicals . This compound also inhibits enzymes such as acetylcholinesterase and α-glycosidase, which are involved in various biological processes .
Comparison with Similar Compounds
N-[(2-hydroxynaphthalen-1-yl)-phenylmethyl]acetamide can be compared with other similar compounds, such as:
N-[(4-bromophenyl)(2-hydroxynaphthalen-1-yl)methyl]acetamide: This compound has similar structural features and exhibits comparable biological activities.
1-amidoalkyl-2-naphthol derivatives: These compounds share a similar core structure and are used in the synthesis of bioactive molecules.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and applications in various fields of research.
Properties
IUPAC Name |
N-[(2-hydroxynaphthalen-1-yl)-phenylmethyl]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO2/c1-13(21)20-19(15-8-3-2-4-9-15)18-16-10-6-5-7-14(16)11-12-17(18)22/h2-12,19,22H,1H3,(H,20,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVRHZDYUBJFXJS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C1=CC=CC=C1)C2=C(C=CC3=CC=CC=C32)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80277718 | |
Record name | N-[(2-hydroxynaphthalen-1-yl)-phenylmethyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80277718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5342-92-7 | |
Record name | N-[(2-Hydroxy-1-naphthalenyl)phenylmethyl]acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5342-92-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 3678 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005342927 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC3678 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3678 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-[(2-hydroxynaphthalen-1-yl)-phenylmethyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80277718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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